N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide
Description
N3-(Benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a heterocyclic compound featuring a central piperidine ring substituted with two carboxamide groups at positions 1 and 2. The benzo[d]thiazole and thiophene moieties impart distinct electronic and steric properties, making this compound a candidate for biological applications. Its structural uniqueness lies in the piperidine dicarboxamide core, which differentiates it from esters, malonates, or acrylonitrile-linked analogs in the literature.
Properties
IUPAC Name |
3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZDIHKEAACJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or water and are carried out at temperatures ranging from 50 to 60°C .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Molecular docking studies have shown that this compound binds effectively to the active site of COX enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Core Structure Variations
- Piperidine Dicarboxamide vs. Malonate Esters: Compounds like diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc, 76% yield, m.p. 113–115°C) and dibenzyl derivatives (5hr, 82% yield) utilize malonate ester cores instead of piperidine.
- Triazolothiadiazepine Systems :
3-(Benzo[d]thiazol-2-yl)-7,8-dihydro-6,8-di(thiophen-2-yl)-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazepine (10f) features a fused heterocyclic system, offering rigidity but lower synthetic accessibility compared to the piperidine scaffold.
Substituent Effects
- Chloro/Methoxy Substitutents :
Chloro-substituted analogs (e.g., 5ec, [α]D +140.00) exhibit enhanced electronic withdrawal, while methoxy derivatives (e.g., 5jc, 80.0% HPLC purity) introduce electron-donating groups, modulating reactivity and binding interactions.
Physicochemical Properties
Notes: Data for the target compound are unavailable in the provided evidence; comparisons are based on structural analogs.
Research Findings and Implications
- Synthetic Feasibility :
Microwave-assisted synthesis (e.g., compound 10f ) and catalytic methods (Q catalyst, 10 mol%, 25°C ) are viable for benzo[d]thiazole-thiophene hybrids, suggesting scalable routes for the target compound. - Stereochemical Purity : Chiral analogs like 5dc ([α]D +106.17) achieve >99.0% enantiomeric purity via HPLC, emphasizing the need for stereocontrol in bioactive derivatives.
Biological Activity
N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the piperidine core followed by the introduction of the benzo[d]thiazole and thiophene moieties. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Example
-
Formation of Piperidine Derivative :
- Reaction of piperidine with appropriate electrophiles to introduce functional groups.
-
Coupling with Benzo[d]thiazole :
- Use of coupling agents (e.g., HATU) to facilitate the formation of the benzo[d]thiazole linkage.
-
Final Acylation :
- Introduction of the dicarboxamide functionality through acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]thiazole moiety have shown activity against various pathogens including Candida auris and Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | MFC (μg/mL) | Organism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | C. auris |
| pta2 | 0.48 | 1.95 | C. auris |
| pta3 | 0.97 | 3.90 | C. auris |
| Benzo[d]thiazole derivative | 2.35 - 7.94 | Not specified | M. tuberculosis |
The above table summarizes the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) for selected derivatives against specific pathogens.
The proposed mechanisms for the antimicrobial activity of this compound include:
- Cell Membrane Disruption : Compounds induce damage to the plasma membrane of fungal cells, leading to cell death.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in microbial cells, which contributes to their efficacy against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various mammalian cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| RAW 264.7 | >10 |
| HeLa | >20 |
| Vero | >15 |
These results indicate that while exhibiting antimicrobial activity, these compounds maintain a favorable safety profile with high IC50 values in mammalian cells.
Study on Antifungal Activity
A study focused on synthesizing and testing novel piperidine-based triazole derivatives against clinical isolates of C. auris. The results demonstrated that certain derivatives induced significant antifungal activity with low toxicity profiles, suggesting their potential as therapeutic agents in treating resistant fungal infections .
Tuberculosis Research
Another study evaluated benzo[d]thiazol-2-yl(piperazin-1-yl)methanones for anti-mycobacterial activity against Mycobacterium tuberculosis. The findings revealed several compounds with promising MIC values, indicating their potential as new anti-tubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
